N-Mal-N-bis(PEG4-acid)

Antibody-Drug Conjugates ADC aggregation PEGylation

Standard linear PEG4 linkers limit drug-to-antibody ratio (DAR) to 1:1, constraining ADC potency for low-expression targets. N-Mal-N-bis(PEG4-acid) solves this via a branched architecture bearing one maleimide and two terminal carboxyls, enabling dual payload attachment per conjugation site. • Enables DAR 6-8 ADCs while maintaining aggregation levels at or below non-PEGylated DAR 4 controls under 28-day thermal stress. • Branched PEG4 spacer provides superior hydrophobicity masking vs. linear PEG of equivalent MW, reducing or eliminating organic co-solvent requirements. • Dual carboxyl termini allow sequential orthogonal attachment of E3 ligase and target protein ligands for modular PROTAC library construction.

Molecular Formula C29H48N2O15
Molecular Weight 664.7 g/mol
CAS No. 2100306-52-1
Cat. No. B609596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Mal-N-bis(PEG4-acid)
CAS2100306-52-1
SynonymsN-Mal-N-bis(PEG4-acid)
Molecular FormulaC29H48N2O15
Molecular Weight664.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H48N2O15/c32-25(3-6-31-26(33)1-2-27(31)34)30(7-11-41-15-19-45-23-21-43-17-13-39-9-4-28(35)36)8-12-42-16-20-46-24-22-44-18-14-40-10-5-29(37)38/h1-2H,3-24H2,(H,35,36)(H,37,38)
InChIKeyFBUVDGNGWRGLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Mal-N-bis(PEG4-acid) Overview


N-Mal-N-bis(PEG4-acid) (CAS 2100306-52-1), also referred to as Mal-N-bis(PEG4-C2-acid), is a branched polyethylene glycol (PEG) derivative comprising a maleimide (Mal) group and two terminal carboxylic acid (-COOH) functionalities, separated by two linear PEG4 chains . With a molecular formula of C29H48N2O15 and molecular weight of 664.7 g/mol, this heterotrifunctional linker enables site-specific conjugation to sulfhydryl (-SH) groups via the maleimide moiety (optimal at pH 6.5–7.5) and subsequent amide bond formation with primary amines via activated carboxyl termini [1]. The compound is soluble in DMSO, DCM, DMF, and exhibits good aqueous solubility, and is supplied with purities typically ≥95% [2].

Why N-Mal-N-bis(PEG4-acid) Is Irreplaceable


Generic substitution of N-Mal-N-bis(PEG4-acid) with simpler linear PEG4 analogs (e.g., Mal-PEG4-acid) or alternative branched architectures is not scientifically valid due to fundamental differences in functional valency and hydrophilic shielding capacity. Linear monofunctional or heterobifunctional PEG4 linkers provide only one carboxyl terminus, limiting payload conjugation capacity to a 1:1 stoichiometry per linker unit, whereas the branched bis-PEG4 architecture of N-Mal-N-bis(PEG4-acid) enables dual payload attachment via its two carboxyl termini, effectively doubling the drug-to-antibody ratio (DAR) potential at each conjugation site . Furthermore, empirical studies demonstrate that pendant PEG branching architectures provide superior hydrophobicity masking compared to linear PEG chains of equivalent molecular weight, with branched PEG configurations enabling high-DAR ADCs (DAR 8) to maintain aggregation levels equal to or lower than non-PEGylated DAR 4 controls, a property not achievable with linear PEG linkers of comparable length [1]. The precise PEG4 chain length also occupies a critical middle ground in the PEG-length optimization continuum: shorter PEG2 linkers provide insufficient spatial separation and hydrophilicity for effective payload shielding, while longer PEG12 variants may introduce excessive conformational entropy that compromises ternary complex stability in PROTAC applications [2][3].

N-Mal-N-bis(PEG4-acid) Comparator Evidence


Reduced Aggregation in High-DAR ADCs

N-Mal-N-bis(PEG4-acid) features a branched architecture with two pendant PEG4 chains branching from a single maleimide attachment point. This pendant branching configuration has been systematically validated in comparative studies to provide superior hydrophobicity shielding for high-payload ADCs. In a 28-day thermal stress stability study comparing trastuzumab-MMAE conjugates prepared with pendant PEG linkers versus non-PEGylated controls, ADCs incorporating pendant PEG chains (including PEG4-length variants) demonstrated substantially decreased aggregation tendency [1]. Specifically, all pendant PEG linker constructs allowed doubling of the MMAE cargo (DAR 8 vs. DAR 4) while maintaining aggregation levels equivalent to or lower than the non-PEGylated ADC reference carrying only half the drug payload [1]. The study further established that longer PEG chains (PEG8 and PEG12) promoted enhanced hydrophobicity masking, with PEG12 constructs restoring pharmacokinetic profiles nearly identical to naked trastuzumab and achieving near-complete tumor regression in ovarian cancer xenograft models [1]. In contrast, linear PEG linkers of comparable length lack the spatial architecture to simultaneously mask multiple hydrophobic payloads while maintaining bioconjugation efficiency.

Antibody-Drug Conjugates ADC aggregation PEGylation DAR optimization

PEG4 Length Balances Solubility and Permeability in PROTACs

N-Mal-N-bis(PEG4-acid) incorporates two PEG4 chains, a length that empirical PROTAC development has identified as the minimal standard for achieving adequate solubility without compromising membrane permeability. Systematic analyses of PEG linker length in PROTAC design demonstrate a critical length-dependent trade-off: PEG chains with >30 ethylene oxide units enhance aqueous solubility but reduce cellular permeability due to increased hydrodynamic radius, while chains with <20 units improve membrane traversal but risk suboptimal protein degradation due to insufficient spatial separation between E3 ligase and target protein ligands . PEG4 linkers (4 units) occupy the lower bound of the optimal range, providing sufficient hydrophilicity to increase aqueous solubility relative to alkyl linkers while maintaining the conformational rigidity necessary for productive ternary complex formation [1]. In head-to-head comparative MD simulations and NMR studies of VHL PROTACs differing only in linker chemistry (PEG vs. alkyl), the PEG-containing PROTAC demonstrated approximately three orders of magnitude higher cell permeability than its alkyl-linked counterpart, attributable to the PEG linker's ability to maintain consistent conformational polarity across polar and nonpolar environments [2].

PROTAC Targeted protein degradation PEG linker optimization Cell permeability

Dual Carboxyl Functionalization

N-Mal-N-bis(PEG4-acid) is distinguished from linear heterobifunctional PEG4 linkers by its branched architecture, which provides two terminal carboxylic acid groups versus a single carboxyl terminus in compounds such as Mal-PEG4-acid (CAS 518044-41-2) or Mal-amido-PEG4-acid . This structural difference translates to a 2:1 functional valency ratio for carboxyl-mediated conjugation: N-Mal-N-bis(PEG4-acid) enables attachment of two payload molecules (e.g., drugs, fluorophores, or targeting ligands) per linker unit, whereas linear Mal-PEG4-acid enables only one payload attachment . For ADC applications, this branched configuration supports DAR amplification without requiring additional conjugation sites on the antibody, preserving antibody structural integrity. For PROTAC applications, the dual carboxyl termini enable simultaneous attachment of two distinct ligands—for example, an E3 ligase ligand and a target protein ligand—via orthogonal or sequential amide coupling strategies, facilitating modular PROTAC library synthesis . Alternative branched linkers with different PEG chain lengths (e.g., PEG2, PEG8) exist, but PEG4 specifically occupies the empirically validated optimal window for balancing solubility, conformational flexibility, and synthetic tractability [1].

Bioconjugation Multivalent linkers PROTAC synthesis ADC linker selection

PEG4 Linker Length Modulates ADC Potency

The precise length of branched linkers, including the PEG4 spacing present in N-Mal-N-bis(PEG4-acid), has been shown to critically modulate ADC cytotoxic activity. In a systematic study comparing homogeneous trastuzumab-based DAR 6 ADCs prepared with branched linkers differing only by the insertion of a PEG4 fragment after the branching point, the 'long' construct (containing the PEG4 extension) exhibited IC50 values approximately one order of magnitude (10×) more potent than the 'short' construct lacking this PEG4 insertion [1]. Notably, the short branched DAR 6 ADC was inferior even to a homogeneous DAR 2 control ADC, demonstrating that inadequate linker length can render high-DAR constructs less potent than low-DAR alternatives due to steric hindrance impairing lysosomal enzyme access and payload release [1]. This finding establishes a quantitative benchmark for branched linker optimization: the PEG4 spacer length represents a critical minimum threshold for achieving effective payload release in enzymatically cleavable ADC formats, with shorter architectures (e.g., direct branching without PEG extension) yielding suboptimal cytotoxicity despite higher nominal DAR.

ADC linker optimization Branched linkers Cytotoxicity Steric hindrance

Organic Solvent Reduction in ADC Conjugation

The incorporation of PEG moieties into ADC linker-drug constructs, such as the branched PEG4 architecture of N-Mal-N-bis(PEG4-acid), confers manufacturing advantages by reducing or eliminating organic solvent requirements during conjugation. In a site-specific ADC development study, researchers compared disulfide-bridged linker-drug constructs containing varying PEG chain lengths (applied as side chains) against the non-PEGylated SMCC-DM1 linker-drug used in Kadcyla (T-DM1) [1]. The SMCC-DM1 construct required organic solvent (e.g., DMA) in the conjugation solution due to payload hydrophobicity, limiting manufacturing to solvent-compatible equipment and increasing process costs. Systematic PEG length optimization revealed that when PEG chain length reached approximately 26 ethylene oxide units, organic solvent was no longer required in the conjugation step [1]. While N-Mal-N-bis(PEG4-acid) contains shorter PEG4 chains (4 units per arm, total 8 units), its branched architecture with dual pendant PEG4 arms contributes incremental hydrophilicity that reduces—though may not fully eliminate—organic solvent requirements compared to non-PEGylated maleimide-carboxyl linkers.

ADC manufacturing Process chemistry PEGylation Organic solvent reduction

Aqueous Solubility Advantage

N-Mal-N-bis(PEG4-acid) exhibits good aqueous solubility, a property intrinsic to its PEG4 backbone that distinguishes it from alkyl or aromatic linker alternatives commonly employed in bioconjugation [1][2]. The compound dissolves readily in water as well as organic solvents including DCM, DMF, DMSO, and THF . This solubility profile is directly attributable to the eight total ethylene oxide units across its two PEG4 arms, which present multiple ether oxygen lone pairs for hydrogen bonding with water molecules. In contrast, non-PEG linkers such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or alkyl-chain spacers exhibit substantially lower aqueous solubility, often necessitating organic co-solvents during bioconjugation reactions—a requirement that can denature sensitive protein therapeutics and complicate downstream purification [3]. The hydrophilic PEG spacer also reduces non-specific hydrophobic interactions that can lead to protein aggregation and precipitation during conjugation workflows.

Aqueous solubility PEG linker Bioconjugation Formulation

N-Mal-N-bis(PEG4-acid) Application Scenarios


High-DAR ADC with Low Aggregation

N-Mal-N-bis(PEG4-acid) is optimally deployed for constructing high-DAR ADCs (DAR 6–8) where maintaining low aggregation is critical. The branched PEG4 architecture provides sufficient hydrophilicity to mask the hydrophobicity of multiple payload molecules (e.g., MMAE, DM1) conjugated via the dual carboxyl termini [1]. Empirical studies confirm that pendant PEG linkers enable DAR 8 ADCs to maintain aggregation levels at or below non-PEGylated DAR 4 controls during 28-day thermal stress testing [1]. This application scenario is particularly relevant when the target antigen has low or heterogeneous expression, where higher DAR is required to achieve therapeutic efficacy without compromising antibody stability or pharmacokinetics.

Modular PROTAC Library Synthesis

N-Mal-N-bis(PEG4-acid) is ideally suited for constructing modular PROTAC libraries where the maleimide group anchors the linker to a thiol-containing scaffold (e.g., cysteine-engineered protein or resin), while the two carboxyl termini enable sequential or orthogonal attachment of distinct E3 ligase ligands and target protein ligands . The PEG4 spacer length provides the optimal balance of conformational rigidity and flexibility for ternary complex formation, with empirical evidence showing that PEG-based linkers confer approximately 1000× higher cell permeability compared to alkyl linkers in VHL PROTAC systems [2]. This application scenario supports high-throughput PROTAC optimization campaigns where linker length and ligand orientation are systematically varied.

Dual-Labeled Bioconjugates for Imaging

The heterotrifunctional architecture of N-Mal-N-bis(PEG4-acid)—one maleimide plus two carboxyl termini—enables site-specific generation of dual-labeled bioconjugates where a single thiol-containing biomolecule (e.g., cysteine-tagged antibody fragment, peptide, or protein) is functionalized with two distinct reporter moieties (e.g., fluorophore + biotin, or two orthogonal dyes) . The PEG4 spacer reduces steric hindrance between the two labels and minimizes fluorescence quenching in dual-fluorophore constructs. The good aqueous solubility of the linker [3] ensures compatibility with protein-friendly conjugation buffers, preserving biomolecule activity during labeling workflows.

ADC Production with Reduced Organic Solvent

For ADC manufacturing processes constrained by organic solvent compatibility or aggregation concerns during conjugation, N-Mal-N-bis(PEG4-acid) offers a linker platform with inherent hydrophilicity that reduces or eliminates organic co-solvent requirements [4]. While longer PEG chains (≥26 units) fully eliminate organic solvent needs, the branched PEG4 architecture contributes incremental hydrophilicity that partially mitigates solvent requirements compared to non-PEGylated maleimide linkers such as SMCC [4]. This application scenario is relevant for process development teams seeking to simplify downstream purification, reduce capital equipment costs, and minimize aggregation during scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Mal-N-bis(PEG4-acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.